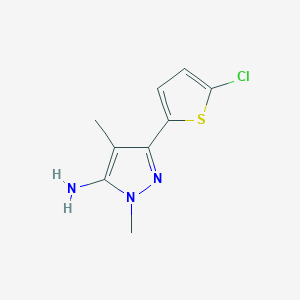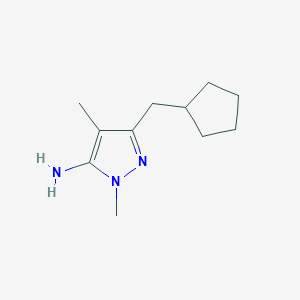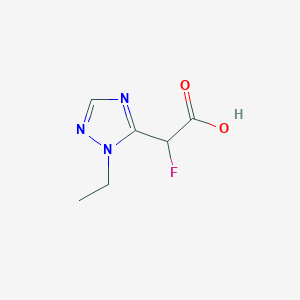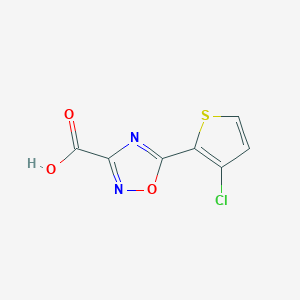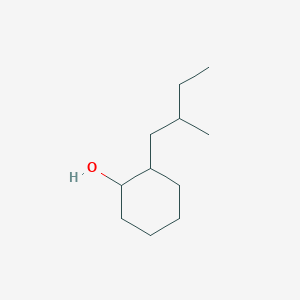![molecular formula C7H4Cl2F2S B13306730 1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13306730.png)
1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene: is an organic compound with the molecular formula C7H4Cl2F2S It is a derivative of benzene, where two chlorine atoms and a difluoromethylsulfanyl group are substituted at the 1, 4, and 2 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene typically involves the introduction of the difluoromethylsulfanyl group to a dichlorobenzene precursor. One common method is the reaction of 1,4-dichlorobenzene with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the difluoromethylsulfanyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified sulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethylsulfanyl group.
1,4-Dichlorobenzene: Lacks the difluoromethylsulfanyl group, making it less reactive in certain chemical reactions.
2,5-Dichlorobenzotrifluoride: Another derivative with different substitution patterns and properties.
Uniqueness
1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C7H4Cl2F2S |
|---|---|
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
1,4-dichloro-2-(difluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2S/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H |
InChI-Schlüssel |
GHJYLOGICBIEDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)SC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


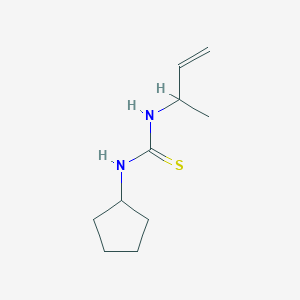


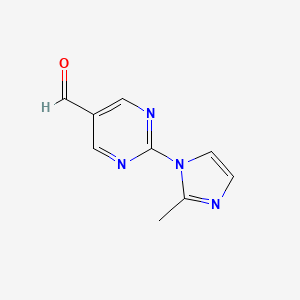

amine](/img/structure/B13306672.png)
